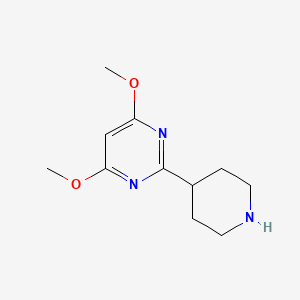

4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine

Description

Significance of Heterocyclic Compounds in Contemporary Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are of paramount importance in the field of medicinal chemistry. nih.govencyclopedia.pub They form the structural core of a vast number of natural products, including alkaloids, vitamins, and nucleic acids, and are integral to a majority of synthetic pharmaceutical agents. mdpi.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, such as the ability to engage in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net This versatility allows heterocyclic scaffolds to serve as foundational templates in the design of new therapeutic agents, enabling medicinal chemists to modulate properties like potency, selectivity, and pharmacokinetic profiles. mdpi.com Consequently, research into heterocyclic chemistry continues to be a driving force in the development of novel drugs for a wide range of diseases.

The Pyrimidine (B1678525) Nucleus as a Privileged Scaffold for Bioactive Molecules

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a quintessential example of a "privileged scaffold" in drug discovery. nih.govnih.gov This designation stems from its ability to serve as a versatile core structure for compounds that bind to a variety of biological targets, exhibiting a broad spectrum of pharmacological activities. mdpi.combohrium.com As a fundamental component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, pyrimidine-based structures are inherently recognized by biological systems. nih.gov This biocompatibility, combined with the pyrimidine ring's capacity for straightforward chemical modification at multiple positions, has made it a cornerstone in the development of therapeutic agents. mdpi.commdpi.com Pyrimidine derivatives have demonstrated a remarkable range of biological effects, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.govmdpi.com The U.S. FDA has approved numerous drugs incorporating this scaffold, highlighting its continued importance and potential in modern medicine. nih.gov

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| 5-Fluorouracil | Anticancer | A key chemotherapeutic agent that functions as an antimetabolite, interfering with DNA synthesis. nih.gov |

| Imatinib | Anticancer | A targeted therapy (kinase inhibitor) used in the treatment of chronic myeloid leukemia and other cancers. researchgate.net |

| Dasatinib | Anticancer | A potent kinase inhibitor used to treat certain types of leukemia. researchgate.net |

| Sildenafil | Erectile Dysfunction/Pulmonary Hypertension | A well-known phosphodiesterase type 5 (PDE5) inhibitor. researchgate.net |

The Piperidine (B6355638) Moiety as a Key Pharmacophore in Pharmaceutical Agents

Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. nih.govwikipedia.org Its significance lies in its ability to act both as a key part of a pharmacophore, directly interacting with biological targets, and as a versatile building block to achieve desired molecular conformations and physicochemical properties. nih.gov The piperidine ring's three-dimensional chair-like conformation and the basicity of its nitrogen atom are critical features that influence its biological activity. This moiety is present in over twenty classes of pharmaceuticals, demonstrating its broad applicability in targeting a wide array of conditions. encyclopedia.pubnih.gov These include drugs for cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. nih.gov The incorporation of the piperidine scaffold can enhance a molecule's solubility, lipophilicity, and ability to cross biological membranes, making it a valuable tool for optimizing drug-like properties. nih.gov

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. researchgate.net |

| Crizotinib | Anticancer | An anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy. encyclopedia.pubnih.gov |

| Buspirone | Anxiolytic | An anti-anxiety agent that acts as a serotonin (B10506) receptor agonist. researchgate.net |

| Piroxicam | Nonsteroidal Anti-inflammatory Drug (NSAID) | Used to relieve the symptoms of various types of arthritis. nih.gov |

Rationale for Investigating 4,6-Dimethoxy-2-(piperidin-4-yl)pyrimidine and its Derivatives

The rationale for the design and investigation of this compound is rooted in the well-established principle of molecular hybridization in drug discovery. This strategy involves combining two or more distinct pharmacophoric scaffolds into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a novel mechanism of action. researchgate.netmdpi.com

In this specific compound, the privileged pyrimidine core is linked to the versatile piperidine moiety. This combination is designed to leverage the favorable biological interaction profiles of both heterocycles. researchgate.net The pyrimidine ring is known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, facilitating interactions with a wide range of biological targets. mdpi.comresearchgate.net The piperidine ring introduces a three-dimensional structural element and a basic nitrogen center, which can be crucial for anchoring the molecule within a target's binding site and improving pharmacokinetic properties. nih.gov

Furthermore, the substitution pattern on the pyrimidine ring is significant. The two methoxy (B1213986) (-OCH₃) groups at the 4- and 6-positions are electron-donating groups that can modulate the electronic properties of the pyrimidine ring, influencing its reactivity and interaction with biological macromolecules. Such substitutions are common in medicinal chemistry to fine-tune a compound's activity and metabolic stability. While some 4,6-dimethoxypyrimidine (B185312) derivatives serve as key intermediates in the synthesis of herbicides, asianpubs.orggoogle.com the hybridization with a piperidine moiety strongly suggests an intended application in pharmaceutical research, aiming to create novel compounds for therapeutic use. The investigation of this hybrid molecule and its derivatives allows for the exploration of new chemical space and the potential discovery of lead compounds for various disease targets.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-2-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-15-9-7-10(16-2)14-11(13-9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBDSBXBSWXRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375577 | |

| Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-99-8 | |

| Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4,6 Dimethoxy 2 Piperidin 4 Yl Pyrimidine and Its Analogs

Established Methodologies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a well-documented field in organic synthesis, with several robust methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The most fundamental and widely used approach to pyrimidine synthesis is the cyclocondensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.egresearchgate.net This is often referred to as the Principal Synthesis.

The reaction typically involves a 1,3-dicarbonyl compound or its equivalent reacting with an amidine. cdnsciencepub.commdpi.com For instance, the condensation of dimethyl malonate with an amidine can yield a 2-substituted pyrimidine-4,6-dione. cdnsciencepub.comresearchgate.net The mechanism involves initial nucleophilic attack, followed by cyclization and dehydration to form the heterocyclic ring. cdnsciencepub.com These pyrimidine-4,6-dione intermediates are crucial as they can be subsequently halogenated and then substituted to introduce the desired methoxy (B1213986) groups. A variety of catalysts, including base and acid catalysts, can be employed, and reaction conditions can be optimized for specific substrates. mdpi.com Multicomponent reactions, such as the Biginelli reaction, also fall under this category and provide a facile, one-pot method for generating highly functionalized dihydropyrimidines, which can be later oxidized to pyrimidines. rsc.org

An alternative strategy involves the modification of a pre-formed pyrimidine ring. Halogenated pyrimidines are particularly valuable intermediates due to the reactivity of the halogen atoms as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens on the pyrimidine ring generally follows the order F > Cl > Br > I.

For the synthesis of 4,6-dimethoxy derivatives, a common precursor is 2,4,6-trichloropyrimidine (B138864) or 4,6-dichloropyrimidine (B16783) derivatives. The chlorine atoms can be sequentially substituted with sodium methoxide (B1231860) to install the methoxy groups. The regioselectivity of this substitution is often controlled by the electronic nature of other substituents on the ring and reaction conditions. For example, the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) has been achieved via nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine (B81016), demonstrating the viability of this approach. Similarly, 6-chloro-pyrimidines have been reacted with various amines to prepare a range of substituted aminopyrimidines. nih.gov

| Precursor | Reagent | Product | Catalyst/Conditions | Reference |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic Acid | 6-Aryl-2,4,5-trichloropyrimidine | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | researchgate.net |

| 6-Chloro-pyrimidine | Various Amines | 6-(Alkylamino)-pyrimidine | Nucleophilic Displacement | nih.gov |

| 2-Chloro pyrimidines | Trimethoxy(phenyl)silane | 2-Aryl pyrimidines | Pd(OAc)₂, CuCl, TBAF | researchgate.net |

| 4,6-Dichloropyrimidines | Arylboronic Acids | 4-Aryl-6-chloropyrimidines | Pd(PPh₃)₂Cl₂/K₃PO₄ | researchgate.net |

This table showcases examples of substitution and coupling reactions on halogenated pyrimidine precursors.

Chalcones, or α,β-unsaturated ketones, serve as versatile three-carbon synthons for pyrimidine synthesis. This two-step approach begins with the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) to produce the chalcone (B49325) intermediate. nih.gov

Subsequent cyclocondensation of the chalcone with N-C-N reagents like guanidine hydrochloride, urea, or thiourea (B124793) under basic conditions yields the corresponding 2-amino-, 2-hydroxy- (or tautomeric oxo-), or 2-mercapto- (or tautomeric thione-) pyrimidines, respectively. nih.gov This method is particularly useful for synthesizing 4,6-diarylpyrimidines. The reaction conditions can be varied, with both conventional heating and microwave irradiation being employed to improve yields and reduce reaction times. researchgate.net Microwave-assisted synthesis, in particular, offers advantages in terms of efficiency and is considered a green chemistry approach.

| N-C-N Reagent | Chalcone | Conditions | Yield | Reference |

| Thiourea | Thiophene Chalcones | KOH, 1,4-Dioxane, Reflux | Good | nih.gov |

| Urea | Various Chalcones | aq. KOH, Ethanol, Reflux (4h) | Moderate to Good | |

| Guanidine HCl | Various Chalcones | Ethanolic NaOH, Reflux (2-3h) | Good |

This table compares reaction conditions for the cyclization of chalcones to form pyrimidine rings.

Approaches for Introducing and Modifying the Piperidine (B6355638) Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. nih.gov In the context of synthesizing 2-(piperidin-4-yl)pyrimidine, the key challenge is the formation of the C-C bond between the two heterocyclic systems.

Strategies can be broadly divided into two categories: constructing the pyrimidine ring onto a pre-existing piperidine-containing fragment or attaching the piperidine moiety to a pre-formed pyrimidine ring. The latter is often more convergent and synthetically flexible. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using organoboron reagents) researchgate.netmdpi.com, Negishi (using organozinc reagents) organic-chemistry.org, and Hiyama (using organosilane reagents) researchgate.net, are powerful tools for forming such C-C bonds. These reactions typically couple a halogenated (e.g., 2-chloro- or 2-bromo-) pyrimidine with an appropriately functionalized organometallic piperidine derivative, such as N-Boc-piperidine-4-boronic acid pinacol (B44631) ester.

Modification of the piperidine moiety can occur before or after its attachment to the pyrimidine core. The piperidine nitrogen offers a convenient handle for functionalization. For example, N-alkylation or N-acylation of the piperidine ring can be readily achieved to generate a library of analogs for structure-activity relationship (SAR) studies. researchgate.netontosight.ai

Synthesis of the 4,6-Dimethoxy-2-(piperidin-4-yl)pyrimidine Core Structure

Synthesizing the specific target compound requires a multi-step approach that combines the principles discussed in the previous sections. Two plausible retrosynthetic pathways are outlined below.

Strategy A: Palladium-Catalyzed Cross-Coupling

This is arguably the most efficient and modern approach.

Preparation of the Pyrimidine Precursor: The synthesis would begin with the formation of a suitable 4,6-dimethoxypyrimidine (B185312) bearing a leaving group at the 2-position. A common starting material is barbituric acid or diethyl malonate, which can be cyclized with thiourea to yield 2-thiobarbituric acid. Methylation gives 4,6-dihydroxy-2-(methylthio)pyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) would yield 2-(methylthio)-4,6-dichloropyrimidine, followed by substitution with sodium methoxide to afford 2-(methylthio)-4,6-dimethoxypyrimidine. Oxidation of the methylthio group with an agent like m-CPBA or Oxone® yields the highly reactive 4,6-dimethoxy-2-methylsulfonylpyrimidine, an excellent electrophile for cross-coupling. Alternatively, 2-chloro-4,6-dimethoxypyrimidine can be used directly. researchgate.net

Preparation of the Piperidine Reagent: The coupling partner would be an organometallic derivative of piperidine. For a Suzuki coupling, N-Boc-piperidine-4-boronic acid pinacol ester is commercially available or can be synthesized from N-Boc-4-piperidone.

Cross-Coupling Reaction: The Suzuki-Miyaura coupling of 4,6-dimethoxy-2-methylsulfonylpyrimidine or 2-chloro-4,6-dimethoxypyrimidine with N-Boc-piperidine-4-boronic acid pinacol ester, using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄, would form the desired C-C bond. mdpi.com

Deprotection: The final step would be the removal of the Boc protecting group from the piperidine nitrogen using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the target compound, this compound.

Strategy B: Cyclocondensation Approach

This strategy builds the pyrimidine ring from a piperidine-containing precursor.

Preparation of Piperidine-4-carboxamidine: This key intermediate can be prepared from 4-cyanopiperidine. The N-atom must first be protected (e.g., with a Boc group). The nitrile can then be converted to a thioamide using hydrogen sulfide (B99878) google.com, which is subsequently converted to the amidine hydrochloride via the Pinner reaction.

Cyclocondensation: The N-Boc-piperidine-4-carboxamidine hydrochloride is then condensed with diethyl malonate in the presence of a strong base like sodium ethoxide. This reaction forms N-Boc-2-(piperidin-4-yl)-pyrimidine-4,6-dione. cdnsciencepub.com

Functional Group Manipulation: The resulting pyrimidine-dione is then chlorinated using POCl₃ to give 4,6-dichloro-2-(N-Boc-piperidin-4-yl)pyrimidine.

Methoxylation and Deprotection: The two chlorine atoms are displaced by methoxy groups using sodium methoxide. Finally, the Boc group is removed under acidic conditions to furnish the final product.

Derivatization and Functionalization Strategies for Structural Diversity

Once the core structure of this compound is synthesized, its structure can be readily modified to explore its chemical space and optimize its properties. The most accessible site for derivatization is the secondary amine of the piperidine ring.

Standard reactions at this position include:

N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of substituents, from simple methyl groups to more complex chains and rings.

N-Acylation: Treatment with acyl chlorides or carboxylic acids (using coupling reagents like EDC/HOBt) forms amide derivatives. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. ontosight.ai

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea analogs.

These modifications allow for the systematic tuning of physicochemical properties such as lipophilicity, polarity, and basicity, which are critical for modulating the compound's interaction with biological targets.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine moiety in this compound serves as a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and reductive amination. These reactions allow for the introduction of a wide range of functional groups, which can significantly impact the pharmacological properties of the resulting analogs.

N-Alkylation is a common strategy to introduce alkyl, aryl, or heterocyclic moieties. This is typically achieved by reacting the parent piperidinylpyrimidine with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

N-Acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, potentially influencing target binding. This is generally accomplished by treating the piperidinylpyrimidine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Reductive Amination provides a route to introduce substituted alkyl groups at the piperidine nitrogen. This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the piperidinylpyrimidine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent such as sodium triacetoxyborohydride. researchgate.netmdpi.comredalyc.orgthieme-connect.de This method is particularly useful for creating a diverse library of analogs from a wide array of commercially available aldehydes and ketones.

Table 1: Examples of N-Substitutions on a Piperidinyl Scaffold (Note: The following table presents generalized reaction conditions for the N-substitution of piperidine derivatives, as specific examples for this compound are not readily available in the cited literature.)

| Reaction Type | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, K2CO3, CH3CN, reflux | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | Amide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2, rt | Substituted Alkylamine |

Substitutions on the Pyrimidine Ring System

Modifications to the pyrimidine ring of this compound are typically achieved through the synthesis of analogs from appropriately substituted precursors, most commonly starting from di- or tri-chlorinated pyrimidines. The regioselectivity of these substitution reactions is a key consideration in the synthetic design.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing a variety of substituents onto the pyrimidine ring. The chlorine atoms of dichloropyrimidines can be sequentially replaced by nucleophiles such as amines, alcohols, and thiols. The regioselectivity of the substitution is influenced by the electronic properties of the substituents already present on the ring. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack. researchgate.net However, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura reaction, have been extensively used to form carbon-carbon bonds by coupling chloropyrimidines with boronic acids. researchgate.netmusechem.comnih.gov This allows for the introduction of a wide range of aryl and heteroaryl groups at the 4 and 6 positions of the pyrimidine ring. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. researchgate.net

Table 2: Examples of Palladium-Catalyzed Suzuki Cross-Coupling for the Synthesis of 4,6-Diarylpyrimidines (Data synthesized from studies on dichloropyrimidines)

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | Good | researchgate.net |

| Pd(OAc)2/PPh3 | K3PO4 | Not specified | Not specified | Reasonable | musechem.com |

| Pd(PPh3)2Cl2 | K3PO4 | Not specified | Not specified | Reasonable | musechem.com |

Linker Chemistry for Molecular Conjugates

The piperidine nitrogen or a functionalized substituent on the pyrimidine ring can serve as an attachment point for a linker. The synthesis of these conjugates typically involves standard coupling reactions such as amide bond formation or click chemistry. For example, a pyrimidine derivative can be functionalized with a carboxylic acid, which is then coupled to an amine-containing linker using a peptide coupling reagent like HATU. musechem.com Alternatively, the introduction of an azide (B81097) or alkyne group allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for efficient and specific conjugation. researchgate.net

The design of the linker itself is a critical aspect, with factors such as length, rigidity, and solubility needing careful consideration to ensure the proper orientation of the two connected molecules for biological activity. researchgate.net Polyethylene glycol (PEG) chains are often incorporated into linkers to improve solubility and pharmacokinetic properties. musechem.com

Application of Advanced Synthetic Techniques

To improve the efficiency, sustainability, and speed of synthesis for this compound and its analogs, advanced synthetic techniques such as microwave-assisted synthesis and green chemistry approaches are being increasingly adopted.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. tsijournals.commdpi.comnih.govnanobioletters.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. tsijournals.comnanobioletters.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives. For example, the cyclization reactions to form the pyrimidine ring, as well as subsequent substitution reactions, can be significantly expedited under microwave conditions. tsijournals.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Pyrimidine ring formation | Hours | Minutes | Often significant |

| Nucleophilic substitution | Hours | Minutes | Variable |

Green Chemistry Approaches to Pyrimidine Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of pyrimidine synthesis, this involves the use of safer solvents, minimizing waste, and employing catalytic methods. worldsresearchassociation.com One-pot, multi-component reactions, such as the Biginelli reaction, are prime examples of green chemistry in action, as they allow for the synthesis of complex pyrimidine derivatives in a single step from simple starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. nih.gov

The use of alternative reaction media, such as water or ionic liquids, and solvent-free reaction conditions are also key aspects of green pyrimidine synthesis. worldsresearchassociation.com These approaches not only reduce the environmental impact of the synthesis but can also lead to improved reaction efficiency and easier product isolation.

Molecular Structure and Conformational Analysis

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and X-ray crystallography provide complementary information to build a complete structural picture.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine can be predicted based on the analysis of its structural components: the 4,6-dimethoxypyrimidine (B185312) ring and the 4-substituted piperidine (B6355638) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Pyrimidine (B1678525) Ring Proton (H-5): A singlet is anticipated for the proton at the C-5 position of the pyrimidine ring. In related dimethoxypyrimidine structures, this proton typically resonates in the downfield region.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet, integrating to six protons, is expected for the two equivalent methoxy groups at the C-4 and C-6 positions. In similar compounds, these signals often appear around δ 3.8–4.0 ppm.

Piperidine Protons: The protons on the piperidine ring would present as a set of complex multiplets. The proton at C-4, being attached to the pyrimidine ring, would be shifted downfield. The protons at C-2 and C-6 (adjacent to the nitrogen) and C-3 and C-5 would resonate at different frequencies, with their axial and equatorial positions leading to further splitting. researchgate.netchemicalbook.com The N-H proton of the piperidine ring would appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. ucl.ac.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments.

Pyrimidine Ring Carbons: Distinct signals are expected for the carbons of the pyrimidine ring. The carbon atoms C-4 and C-6, bonded to the electronegative oxygen atoms of the methoxy groups, would be significantly deshielded, as would the C-2 carbon attached to the piperidine ring.

Methoxy Carbons (-OCH₃): A signal corresponding to the two equivalent methoxy carbons is expected in the range of δ 50-60 ppm.

Piperidine Carbons: Signals for the piperidine carbons are anticipated in the aliphatic region of the spectrum. The C-4 carbon, being the point of attachment to the pyrimidine ring, would be the most downfield of the piperidine carbons. The C-2/C-6 and C-3/C-5 carbons would appear at higher field strengths. researchgate.netoregonstate.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

This table presents the predicted chemical shift ranges for this compound based on data from analogous structures.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrimidine H-5 | ¹H | 5.5 - 6.5 | Singlet (s) |

| Methoxy (-OCH₃) | ¹H | 3.8 - 4.1 | Singlet (s) |

| Piperidine N-H | ¹H | 1.5 - 3.0 (variable) | Broad Singlet (br s) |

| Piperidine H-2, H-6 | ¹H | 2.9 - 3.3 | Multiplet (m) |

| Piperidine H-4 | ¹H | 2.6 - 3.0 | Multiplet (m) |

| Piperidine H-3, H-5 | ¹H | 1.6 - 2.1 | Multiplet (m) |

| Pyrimidine C-2, C-4, C-6 | ¹³C | 160 - 175 | Singlet |

| Pyrimidine C-5 | ¹³C | 85 - 95 | Singlet |

| Methoxy (-OCH₃) | ¹³C | 53 - 58 | Singlet |

| Piperidine C-4 | ¹³C | 40 - 50 | Singlet |

| Piperidine C-2, C-6 | ¹³C | 40 - 50 | Singlet |

| Piperidine C-3, C-5 | ¹³C | 25 - 35 | Singlet |

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₁H₁₇N₃O₂), the expected monoisotopic mass can be precisely calculated. This experimental value would serve to confirm the molecular formula and, by extension, the successful synthesis of the target compound.

Data Table: Calculated Molecular Mass for HRMS

| Formula | Calculated Monoisotopic Mass (Da) | Technique |

| C₁₁H₁₇N₃O₂ | 223.1321 | ESI-MS |

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperidine ring. researchgate.netchegg.com

C-H Stretch: C-H stretching vibrations from the aliphatic piperidine ring and the methoxy groups would appear just below 3000 cm⁻¹. The aromatic C-H stretch of the pyrimidine H-5 is expected to be found just above 3000 cm⁻¹. vscht.cz

C=N and C=C Stretch: The pyrimidine ring contains C=N and C=C bonds, which would result in characteristic stretching absorptions in the 1400-1650 cm⁻¹ region. ias.ac.in

C-O Stretch: Strong absorption bands corresponding to the asymmetric and symmetric C-O stretching of the methoxy groups are expected in the 1050-1250 cm⁻¹ range.

Interactive Table: Predicted Characteristic IR Absorption Bands

This table outlines the expected vibrational frequencies and their corresponding functional groups for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | Piperidine & Methoxy | 2850 - 3000 | Medium-Strong |

| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1650 | Medium-Strong |

| C-O Stretch | Methoxy Groups | 1050 - 1250 | Strong |

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for the title compound is not publicly available, data from the closely related compound 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) can provide valuable insights. nih.gov

It is expected that the 4,6-dimethoxypyrimidine ring would be essentially planar. nih.govnih.gov The piperidine ring would adopt a stable chair conformation. The crystal packing would likely be stabilized by a network of intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, connecting adjacent molecules. nih.gov The precise orientation of the piperidine ring relative to the pyrimidine ring would be determined by steric and electronic factors that maximize packing efficiency and favorable intermolecular contacts.

Conformational Preferences and Stereochemical Considerations of the Piperidine Ring

The piperidine ring is a conformationally flexible system, but it predominantly exists in a chair conformation to minimize angular and torsional strain. For a 4-substituted piperidine, the substituent—in this case, the 4,6-dimethoxypyrimidin-2-yl group—can occupy either an axial or an equatorial position.

Generally, the equatorial position is thermodynamically favored for bulky substituents to avoid 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6 of the piperidine ring. researchgate.net Therefore, the most stable conformation of this compound is predicted to be the one where the pyrimidine moiety is in the equatorial position. The nitrogen lone pair can also be axial or equatorial, and this equilibrium is typically rapid. amherst.edu

Tautomerism and Isomerism Considerations in Pyrimidine Derivatives

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for many heterocyclic compounds, particularly those with hydroxyl or amino substituents. wikipedia.orgnumberanalytics.comclockss.org For pyrimidine derivatives, keto-enol and amino-imino tautomerism can significantly influence their chemical properties.

However, in the case of this compound, the potential for prototropic tautomerism is limited. The substituents at the 4 and 6 positions are methoxy groups. Unlike hydroxyl groups, which can tautomerize to form keto groups (lactam form), the methyl group of the ether prevents this type of proton transfer. ias.ac.innih.gov The substituent at the C-2 position is a piperidinyl group connected via a carbon-carbon bond, which does not participate in common tautomeric equilibria. Therefore, this compound is expected to exist predominantly as the single, stable aromatic tautomer shown.

Computational Investigations and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations would provide deep insights into the compound's geometry, stability, and electronic properties.

Geometry Optimization and Energetic Analysis

A geometry optimization calculation would determine the most stable three-dimensional conformation of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Energetic analysis would yield data on the molecule's stability, such as its total energy and heat of formation. No published studies containing optimized geometric parameters or energetic data for this specific compound were found.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. Without specific DFT calculations, the HOMO-LUMO energies and their distribution for this compound remain undetermined.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the mechanism of action of potential drugs. A typical docking study for this compound would involve:

Identifying a relevant biological target (e.g., a specific kinase or receptor).

Predicting the binding pose of the compound within the protein's active site.

Calculating a binding affinity score (e.g., in kcal/mol) to estimate the strength of the interaction.

Analyzing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

A literature search did not yield any molecular docking studies performed on this compound against any specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model requires a dataset of structurally related molecules with measured biological activity against a specific target. The model then uses molecular descriptors (physicochemical properties) to predict the activity of new compounds. As there is no available bioactivity data for a series of analogs of this compound, the development or application of a QSAR model is not feasible.

In Silico ADME Prediction for Early Stage Compound Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties. Parameters typically evaluated include:

Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability.

Distribution: Blood-brain barrier penetration and plasma protein binding.

Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: Predictions for mutagenicity, carcinogenicity, or cardiotoxicity (e.g., hERG inhibition).

While general ADME prediction tools exist, a scientifically rigorous article requires specific, published predictions and their interpretation for the compound . No such dedicated in silico ADME study for this compound was found in scientific databases.

An extensive search of publicly available scientific literature and databases has been conducted to gather information on the chemical compound “this compound” focusing on the specific areas outlined in your request.

The available research on pyrimidine (B1678525) derivatives focuses on other analogues with different substitution patterns. While the pyrimidine core is a common scaffold in medicinal chemistry with a wide range of biological activities, the specific combination of substituents in "this compound" does not appear to be widely studied or reported in peer-reviewed publications.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each outlined section and subsection for this compound.

Biological Activity and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Biological Potency and Selectivity

The biological profile of pyrimidine-based compounds is significantly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and piperidine (B6355638) rings. While direct SAR studies on 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine are not extensively documented in publicly available literature, valuable insights can be drawn from structurally related pyrimidine and piperidine derivatives.

Research on a series of trisubstituted pyrimidine amides has demonstrated that even minor changes to the substituents can dramatically alter biological activity. For instance, in one study, the replacement of a chlorine atom at the 6-position of a pyrimidine core with a piperidinyl or morpholinyl ring resulted in a decrease in antagonistic activity against the CCR4 receptor. nih.gov This suggests that smaller, less polar substituents at this position may be more favorable for this particular biological target. nih.gov Conversely, the introduction of a methyl group at the same position maintained a similar level of activity, indicating that steric and electronic factors play a crucial role in the interaction with the receptor. nih.gov

In a different series of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, the nature of the aryl groups at the 4- and 6-positions was found to be a key determinant of anthelmintic activity. The presence of a methoxy (B1213986) group on the benzene (B151609) ring at the 4-position of the pyrimidine core was associated with potent activity. researchgate.net Furthermore, it was observed that an unsubstituted benzene ring at the 6-position was optimal for maximal activity, while electron-withdrawing groups in this position were detrimental. researchgate.net This highlights the sensitivity of the biological response to the electronic properties of the substituents.

The table below summarizes findings from a study on trisubstituted pyrimidine amide derivatives as CCR4 antagonists, which can provide analogous insights into the potential impact of substituents on a this compound scaffold. nih.gov

| Compound | Substitution at Pyrimidine Position 6 | Relative Activity |

|---|---|---|

| Reference Compound (Chloro-substituted) | -Cl | Baseline |

| Analog 7a | Piperidinyl | Decreased |

| Analog 7b | Morpholinyl | Decreased |

| Analog 12a | -CH3 | Similar to Baseline |

These examples from related pyrimidine series underscore the principle that substituents can significantly modulate the biological activity of this compound by altering its size, shape, polarity, and electronic distribution, thereby affecting its binding affinity and selectivity for specific biological targets.

Influence of Stereochemistry on Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in determining the biological activity of many pharmaceutical compounds. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with different stereoisomers of a drug molecule. For a molecule like this compound, stereochemical considerations can arise from the presence of chiral centers or from restricted rotation around single bonds, leading to different stable conformations.

Studies on related heterocyclic compounds have consistently shown that stereochemistry plays a pivotal role in biological potency. For example, research on pyrrolo[3,2-d]pyrimidines as microtubule targeting agents revealed that introducing a methyl group to restrict the conformation of the molecule led to a significant increase in potency. nih.gov This conformational lock likely orients the key binding groups in a more favorable position for interaction with the target protein. nih.gov

Furthermore, the existence of a bioactive pyrazolo[3,4-d]pyrimidine in two different conformational polymorphs highlights that the same molecule can adopt different shapes, which can, in turn, affect its interactions in a biological system. google.com In another relevant example, the conformational analysis of 2-substituted piperazines demonstrated that a preference for an axial conformation could be crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

A large-scale analysis of over one million compounds has systematically demonstrated the importance of stereoisomerism in bioactivity, finding that a significant percentage of spatial isomer pairs exhibit distinct binding profiles against protein targets. google.com This underscores the general principle that stereoisomers can have different therapeutic and toxicological effects. google.com

Fragment-Based Approaches to SAR Elucidation

Fragment-based drug discovery (FBDD) is a powerful strategy for understanding structure-activity relationships and for the development of new therapeutic agents. This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. The binding modes of these fragments are then typically characterized using biophysical techniques such as X-ray crystallography. This structural information provides a detailed map of the binding site and serves as a starting point for growing the fragments into more potent, lead-like molecules.

The core structure of this compound can be conceptually broken down into two primary fragments: the 4,6-dimethoxypyrimidine (B185312) moiety and the piperidine ring. Each of these fragments is common in medicinal chemistry and can be considered a "privileged scaffold" that is known to interact with various biological targets.

The piperidine ring, in particular, is a versatile fragment found in numerous approved drugs. nih.govmdpi.com Its popularity stems from its ability to be readily functionalized, allowing for the exploration of chemical space in multiple directions. It can serve as a scaffold to orient other functional groups and its nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt bridge with the target protein.

While there are no specific FBDD studies published for this compound, the principles of this approach are highly relevant to understanding its SAR. A hypothetical fragment-based approach would involve screening the 4,6-dimethoxypyrimidine and piperidine fragments (or close analogs) against a target of interest. Once a binding mode is identified, medicinal chemists can use this information to design new molecules by:

Fragment growing: Adding functional groups to the fragment to pick up additional interactions with the target.

Fragment linking: Connecting two or more fragments that bind to adjacent sites in the target.

Fragment merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

The table below illustrates how the core fragments of this compound could be utilized in a fragment-based drug design campaign.

| Core Fragment | Potential Role in Binding | Example FBDD Strategy |

|---|---|---|

| 4,6-Dimethoxypyrimidine | - Hydrogen bond acceptor (N1, N3)

| Identify binding hotspot and "grow" the fragment by adding substituents at the 2-position to interact with adjacent pockets in the target protein. |

| Piperidine | - Scaffold for 3D orientation of substituents

| Use as a starting point and add functional groups to the nitrogen or carbon atoms to improve potency and selectivity. Link to another fragment that binds nearby. |

By deconstructing the molecule into its constituent fragments, researchers can systematically probe the SAR and optimize the compound's properties to achieve the desired biological effect.

In Vitro Pharmacological Evaluation

Antiproliferative Assays in Cancer Cell Lines

Derivatives of pyrimidine (B1678525) are widely recognized for their potential as anticancer agents, often functioning as inhibitors of dihydrofolate reductase or various kinases crucial for cancer cell proliferation. nih.gov

Research into structurally similar compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown significant antiproliferative activity. This compound, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, demonstrated notable efficacy against the Walker 256 carcinosarcoma in rats. nih.gov Similarly, various 2,5-diamino-4-pyrimidinol derivatives have been identified as novel potential anticancer lead compounds. tandfonline.com For instance, certain derivatives have shown broad-spectrum antiproliferative activity, inhibiting the growth of hematological, non-small cell lung cancer (NSCLC), colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. tandfonline.com

The antiproliferative potential of these compounds is often evaluated using a panel of human cancer cell lines. The table below summarizes the activity of a representative pyrimidine derivative against various cancer types.

| Compound | Cancer Type | Cell Line | Activity | Reference |

| Compound 6e (a 2,5-diamino-4-pyrimidinol derivative) | Hematological | M-NFS-60 | IC₅₀ = 1.97 µM | tandfonline.com |

| NSCLC | NCI-H460 | 52.79% Growth Inhibition | tandfonline.com | |

| Colon | HCT-116 | 72.15% Growth Inhibition | tandfonline.com | |

| CNS | SF-268 | 66.34% Growth Inhibition | tandfonline.com | |

| Melanoma | SK-MEL-5 | 66.48% Growth Inhibition | tandfonline.com | |

| Ovarian | OVCAR-3 | 51.55% Growth Inhibition | tandfonline.com | |

| Renal | A498 | 55.95% Growth Inhibition | tandfonline.com | |

| Prostate | PC-3 | 61.85% Growth Inhibition | tandfonline.com | |

| Breast | MDA-MB-231 | 60.87% Growth Inhibition | tandfonline.com |

Enzyme Activity Assays (e.g., Kinase Assays, Acetylcholinesterase Assays)

The substitution pattern on the pyrimidine and piperidine (B6355638) rings can direct the molecule's activity towards specific enzyme targets.

Kinase Assays: The pyrimidine scaffold is a core component of many kinase inhibitors. Related structures, such as 4,6-disubstituted pyrido[3,2-d]pyrimidines and (piperidin-4-yl)pyrido[3,2-d]pyrimidines, have been optimized as potent and selective kinase inhibitors. nih.govnih.gov For example, compound 21o , a 4,6-disubstituted pyrido[3,2-d]pyrimidine, was developed as a dual inhibitor of Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in maloney murine leukemia virus kinases (PIMs). nih.gov Another example, BAY-885 , a (piperidin-4-yl)pyrido[3,2-d]pyrimidine, was identified as a highly potent and selective ERK5 inhibitor. nih.gov These findings suggest that 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine could also exhibit inhibitory activity against various protein kinases.

| Compound | Target Kinase | IC₅₀ | Reference |

| 21o | MNK1 | 1 nM | nih.gov |

| MNK2 | 7 nM | nih.gov | |

| PIM1 | 43 nM | nih.gov | |

| PIM2 | 232 nM | nih.gov | |

| PIM3 | 774 nM | nih.gov | |

| BAY-885 | ERK5 | Potent and Selective | nih.gov |

Acetylcholinesterase (AChE) Assays: The piperidine moiety is a key structural feature in many acetylcholinesterase (AChE) inhibitors used in the management of Alzheimer's disease. nih.govnih.gov The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil) is a highly potent and selective AChE inhibitor, with an IC₅₀ value of 5.7 nM. nih.gov It is 1250 times more selective for AChE over butyrylcholinesterase. nih.gov The presence of both a dimethoxy-substituted aromatic system and a piperidine ring in E2020 suggests that this compound could be investigated for similar activity.

Antimicrobial Efficacy Testing (e.g., Antibacterial, Antifungal, Antitubercular)

Heterocyclic compounds containing pyrimidine and piperidine rings have been explored for a wide range of antimicrobial activities. biomedpharmajournal.orgbiointerfaceresearch.com

Antibacterial and Antifungal Activity: Piperidine derivatives have shown significant antibacterial and antifungal properties. biomedpharmajournal.orgresearchgate.net For example, certain 4-aminopiperidines have demonstrated remarkable activity against clinically relevant fungal species like Candida spp. and Aspergillus spp., with their mechanism of action linked to the inhibition of ergosterol biosynthesis. mdpi.com Similarly, various pyrimidine derivatives have been synthesized and tested against gram-positive and gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govekb.eg

Antitubercular Activity: The pyrimidine motif has gained significant attention in the development of antitubercular agents, with several compounds entering clinical trials. nih.gov Research on 2,4-disubstituted pyridine derivatives has identified compounds effective against intracellularly located Mycobacterium tuberculosis. frontiersin.org The structural similarity suggests that this compound could be a candidate for antitubercular screening. Studies have shown that some pyrimidine derivatives exhibit potent activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against the H37Rv strain of M. tuberculosis. nih.gov

| Compound Class | Organism | Activity (MIC) | Reference |

| Pyrazolylpyrimidinones | M. tuberculosis H37Rv | < 2 µM | nih.gov |

| 4-Aminopiperidines | Candida spp., Aspergillus spp. | Comparable to voriconazole | mdpi.com |

| Pyrimidine derivatives | Staphylococcus aureus, Escherichia coli | Varied | nih.gov |

In Vitro ADME Screening

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to identify compounds with favorable pharmacokinetic properties, reducing the risk of late-stage failures in drug development. nih.govvectorb2b.comuniroma1.it

Metabolic stability, often assessed using liver microsomes, is a key determinant of a drug's half-life and oral bioavailability. nih.gov The replacement of a metabolically labile phenyl ring with a more electron-deficient pyrimidine ring is a common strategy to enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. nih.gov Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that some analogs possess high metabolic stability in the presence of human liver microsomes (HLMs). mdpi.com For example, certain compounds in this class showed over 80% remaining after a 60-minute incubation with HLMs. mdpi.com

| Compound Class | Assay System | Result | Reference |

| Pyrazolo[3,4-d]pyrimidines | Human Liver Microsomes (HLM) | High stability (e.g., >80% remaining after 60 min) | mdpi.com |

| 6-amino-1H-pyrazolo[3,4-d]pyrimidines | Mouse Liver Microsomes | Varied intrinsic clearance (Cli) | dundee.ac.uk |

A compound's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model for predicting passive transcellular permeability. nih.gov Research on pyrazolo[3,4-d]pyrimidine derivatives indicated excellent passive permeability across models for both the gastrointestinal tract and the blood-brain barrier, a favorable characteristic for orally administered and centrally acting drugs. mdpi.com

Future Perspectives and Research Avenues

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug development aimed at refining the biological activity and physicochemical properties of a lead compound. vichemchemie.com For derivatives of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine, several strategies are being employed to improve efficacy and selectivity. nih.gov Traditional medicinal chemistry approaches, alongside modern rational drug design techniques, are pivotal in this process. nih.gov

Key optimization strategies include:

Modification of the Pyrimidine (B1678525) Core: Altering the substitution pattern on the pyrimidine ring can significantly impact biological activity. For instance, introducing different functional groups at the 4 and 6 positions could modulate the electronic environment and steric bulk, influencing receptor binding and potency.

Piperidine (B6355638) Ring Functionalization: The piperidine moiety offers a prime site for modification. Introducing substituents on the piperidine nitrogen or carbon atoms can alter the compound's lipophilicity, polarity, and ability to form hydrogen bonds, which are crucial for pharmacokinetic profiles and target interaction. nih.gov Hypothesis-driven lead optimization of similar 4,4-disubstituted piperidine structures has proven successful in enhancing desired properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how specific structural changes affect the compound's activity. By systematically synthesizing and testing a library of analogues, researchers can build a detailed map of the pharmacophore, identifying key features required for potent and selective biological action. nih.gov This information guides the rational design of more effective molecules. nih.gov

These efforts are often supported by computational tools, such as in silico ADME (absorption, distribution, metabolism, and excretion) filters and docking methods, to pre-filter compounds and predict their behavior, thereby streamlining the optimization process. vichemchemie.com

Exploration of Novel Biological Targets for Therapeutic Intervention

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. ontosight.ai Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant effects. nih.gov This versatility prompts the exploration of this compound and its analogues against novel biological targets.

Potential areas for therapeutic intervention include:

Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors, which are crucial targets in oncology. rsc.org For instance, pyrido[2,3-d]pyrimidines have been investigated as inhibitors of PIM-1 kinase, a promising target for cancer drug development. rsc.org Dihydrofolate reductase (DHFR) is another enzyme target for pyridopyrimidine drugs, essential for DNA synthesis and cell replication. nih.gov

Enzyme Inhibition in Neurodegenerative Diseases: The structural similarity to compounds like donepezil (B133215), an acetylcholinesterase inhibitor, suggests potential applications in treating Alzheimer's disease. nih.gov Research into related piperidine derivatives has focused on inhibiting enzymes like γ-secretase, which is involved in the production of β-amyloid peptides. nih.gov Lysine-specific demethylase 1 (LSD1) is another validated target for which 3-(piperidin-4-ylmethoxy)pyridine-containing compounds have shown potent inhibitory activity. nih.gov

Anticancer and Antiproliferative Activity: Pyrimidine derivatives have been extensively studied for their anticancer properties. arabjchem.orgnih.govmdpi.com They can interfere with vital cellular processes, such as DNA replication and enzyme activity, making them valuable scaffolds for anticancer drug design. mdpi.com Research has shown that certain pyrimidine compounds exhibit significant cytotoxic activity against various human cancer cell lines, including leukemia, lung, breast, and colon cancer. semanticscholar.org

The exploration of these and other targets could uncover new therapeutic uses for this class of compounds, expanding their potential impact on human health.

Development of Hybrid Molecules Incorporating Related Pharmacophores

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing multi-target-directed ligands. nih.gov This approach can lead to compounds with enhanced affinity, improved selectivity, and the ability to address complex diseases like cancer and neurodegenerative disorders. nih.govmdpi.com

Examples of hybridization strategies involving pyrimidine and piperidine pharmacophores include:

Donepezil-Based Hybrids: Given the structural relationship to donepezil, a known Alzheimer's drug, creating hybrids that incorporate the N-benzylpiperidine moiety of donepezil with other pharmacologically active scaffolds is an active area of research. nih.gov These hybrids aim to combine acetylcholinesterase inhibition with other beneficial activities, such as targeting β-amyloid aggregation. nih.gov

Pyrimidine-Thiazole Hybrids: The combination of a pyrimidine core with a 1,3-thiazole moiety unites two systems with known anticancer potential. mdpi.com This design creates a synergistic platform where the pyrimidine mimics nucleobase structures and the thiazole (B1198619) contributes to target selectivity. mdpi.com

Purine-Pyrimidine Hybrids: Combining purine (B94841) and pyrimidine scaffolds is another strategy to develop novel antitumor agents. mdpi.com The purine ring can engage in π–π stacking and hydrogen bonding, while the piperidine moiety introduces conformational flexibility. mdpi.com

The rational design of such hybrid molecules holds significant potential for creating new "smart" molecules with improved therapeutic profiles and reduced risks of toxicity. nih.govmdpi.com

Refinement of Synthetic Methodologies for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and safe chemical processes. For this compound and its derivatives, refining synthetic methodologies is crucial for future clinical and commercial development.

Key areas for refinement include:

Yield Optimization: Current synthetic routes often involve multiple steps. Optimizing reaction conditions, such as solvents, reagents, and temperature, is necessary to maximize yield and minimize the formation of impurities.

Green Chemistry: Traditional methods for synthesizing related compounds, such as 4,6-dimethoxy-2-methylthiopyrimidine (B1363538), have used toxic reagents like dimethyl sulphate and phosphorus oxychloride, leading to significant environmental concerns. asianpubs.org The development of cleaner, more environmentally friendly processes, such as using hydrogen peroxide for oxidation in the presence of a catalyst, is a priority. asianpubs.org

Process Safety: The synthesis of related intermediates like 4,6-dimethoxy-2-methanesulfonyl pyrimidine has been associated with strong sensitization, posing a health risk to operators. google.com Newer methods aim to mitigate these risks by ensuring complete conversion of sensitizing intermediates and implementing safer operational protocols. google.com

Cost-Effectiveness: For large-scale production, the cost of starting materials and reagents is a significant factor. Research into more economical synthetic routes and the use of readily available precursors is essential for commercial viability. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine, and how can intermediates be characterized?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (a key intermediate) can react with piperidine derivatives under basic conditions. The sulfonyl group acts as a leaving group, enabling substitution by the piperidin-4-yl moiety .

- Characterization : Intermediates should be analyzed via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. X-ray crystallography (as in and ) can resolve structural ambiguities, such as dihedral angles between aromatic rings and substituents .

Q. How can structural features of this compound be validated experimentally?

- Techniques : Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For instance, highlights planar pyrimidine rings with dihedral angles of 64.2° relative to benzene rings in related structures. Computational methods (DFT calculations) can supplement experimental data to predict stability and electronic properties .

Q. What are the key solubility and stability considerations for handling this compound?

- Handling : The compound is typically soluble in polar aprotic solvents (e.g., DCM, DMF) but may require recrystallization from mixtures like petroleum ether/ethyl acetate . Stability tests under varying pH and temperature conditions are essential, as methoxy and piperidine groups may hydrolyze or oxidize. Store in inert atmospheres at ambient temperatures .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?

- Optimization : Microwave irradiation reduces reaction times and enhances regioselectivity. For example, demonstrates that reacting methylamine with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine under microwave conditions accelerates nucleophilic substitution. Monitor reaction progress via TLC or HPLC, and optimize parameters (temperature, power) using design-of-experiment (DoE) frameworks .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

- Approach : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can predict binding affinities to enzymes like acetylcholinesterase (AChE). details using similar pyrimidine derivatives in donepezil analogs, where docking studies guided the design of triazole-linked conjugates. Pair docking with molecular dynamics simulations to assess binding stability under physiological conditions .

Q. How can isotopic labeling (e.g., , ) be applied to track this compound in metabolomic studies?

- Method : describes a pyrimidine-based isotope labeling reagent (DMMSP) for MS-based quantification. To adapt this, synthesize deuterated analogs (e.g., -methoxy groups) via deuteration of precursor alcohols or using deuterated methylating agents. Validate labeling efficiency via LC-MS/MS and compare isotopic peak ratios in biological matrices .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Analysis : Discrepancies may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). For herbicidal activity (as in ), validate dose-response curves in standardized plant models (e.g., Arabidopsis). Use orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity) to confirm mechanisms .

Q. How can hydrogen-bonding interactions influence the compound’s crystallographic packing and bioavailability?

- Investigation : Crystal packing studies () reveal that intermolecular O–H···N and C–H···O bonds stabilize supramolecular architectures. For bioavailability, calculate partition coefficients (LogP) and hydrogen-bond donor/acceptor counts using software like MarvinSketch. Compare with Lipinski’s rule of five to predict absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.